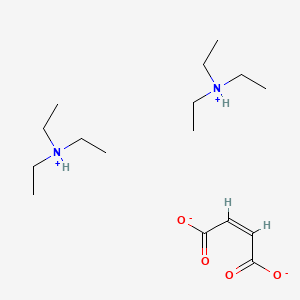
(Triethylammonium)maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triethylammonium)maleate is a chemical compound with the molecular formula C6H15N.C4H4O4. It is formed by the combination of triethylamine and maleic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Triethylammonium)maleate can be synthesized through the reaction of triethylamine with maleic acid. The reaction typically involves mixing equimolar amounts of triethylamine and maleic acid in a suitable solvent, such as ethanol or water. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions under controlled conditions. The process may include the use of reactors and precise temperature and pressure controls to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Triethylammonium)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(Triethylammonium)maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, including enzyme inhibition and protein interactions.
Medicine: Research has explored its potential therapeutic applications, such as in drug formulation and delivery.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (Triethylammonium)maleate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with proteins, affecting their function. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Triethylammonium)maleate can be compared with other similar compounds, such as:
Triethylammonium acetate: Both compounds are formed by the reaction of triethylamine with different acids (maleic acid for this compound and acetic acid for triethylammonium acetate). They share similar properties but differ in their specific applications and reactivity.
Triethylammonium bicarbonate: This compound is another derivative of triethylamine, used primarily as a buffer in chromatography.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C16H34N2O4 |
|---|---|
Molecular Weight |
318.45 g/mol |
IUPAC Name |
(Z)-but-2-enedioate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C4H4O4/c2*1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h2*4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1- |
InChI Key |
PNFDNSSZPUGEPI-KSBRXOFISA-N |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=C\C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
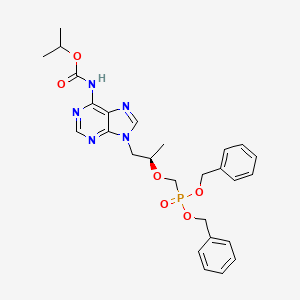
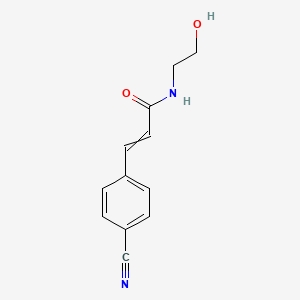

![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
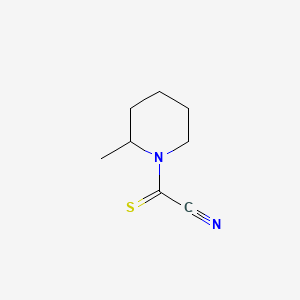
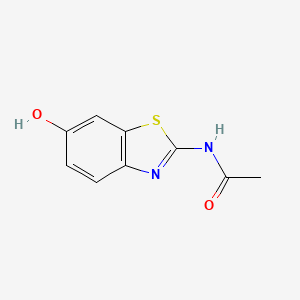
![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
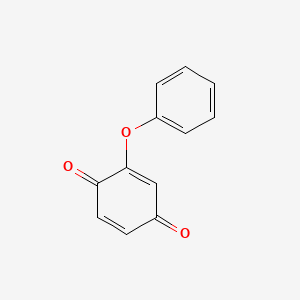
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
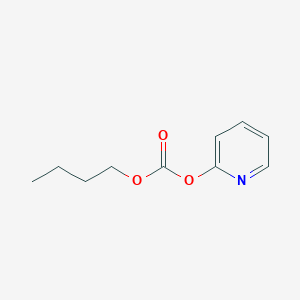
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
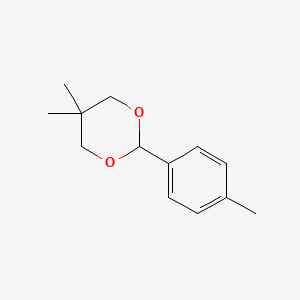
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
